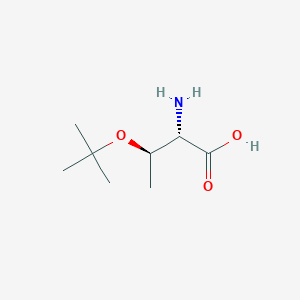

H-Thr(tBu)-OH

Descripción

The exact mass of the compound O-tert-Butyl-L-threonine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJINEMBBQVPGY-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426240 | |

| Record name | O-tert-Butyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-13-6 | |

| Record name | O-(1,1-Dimethylethyl)-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-tert-Butyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of H-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

H-Thr(tBu)-OH, or N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-threonine, is a cornerstone reagent in modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal protection strategy. Its strategic application is fundamental to the successful synthesis of complex peptides, ensuring high fidelity and yield. This technical guide provides an in-depth exploration of the function of this compound, detailing its role, experimental protocols, and considerations for its effective use in peptide synthesis.

Core Function: Side-Chain Protection in Fmoc/tBu Solid-Phase Peptide Synthesis

The primary function of this compound is to serve as a protected building block for the incorporation of threonine residues into a growing peptide chain. The threonine side chain contains a hydroxyl (-OH) group, which is reactive and can undergo undesired acylation during the peptide coupling steps. The tert-butyl (tBu) ether protecting group on the hydroxyl moiety of this compound effectively masks this reactivity, preventing the formation of branched or modified peptides.[1]

The use of the tBu protecting group is a key element of the Fmoc/tBu orthogonal synthesis strategy. In this approach, the temporary N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed under basic conditions (typically with piperidine), while the "permanent" tBu side-chain protecting group is stable to these conditions. The tBu group is subsequently removed during the final cleavage of the peptide from the solid support under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[2][3] This orthogonality is crucial for the stepwise and controlled assembly of the peptide chain.

Quantitative Data: Coupling Efficiency of Protected Threonine

The efficiency of coupling this compound, often in its Fmoc-protected form (Fmoc-Thr(tBu)-OH), can be influenced by the choice of coupling reagent. Steric hindrance from the tBu group can sometimes present a challenge. Below is a comparative summary of commonly used coupling reagents and their general performance in coupling sterically hindered amino acids.

| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | General Coupling Yield (%) | Notes |

| HBTU/TBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. Potential for guanidinylation if used in excess. |

| HATU | Aminium/Uronium Salt | 15 - 45 | > 99 | Very high reactivity, often used for difficult couplings. More expensive. |

| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 | 97 - 99 | Cost-effective, low risk of racemization. Slower reaction rates. |

| COMU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | High reactivity, safer byproducts compared to benzotriazole-based reagents. |

| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation. Byproducts can be challenging to remove in solution-phase synthesis. |

Note: The coupling yields presented are representative and can vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Detailed Methodology for Incorporation of Fmoc-Thr(tBu)-OH in Manual SPPS

This protocol outlines the manual incorporation of a single Fmoc-Thr(tBu)-OH residue into a peptide chain on a solid support.

Materials:

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Fmoc-Thr(tBu)-OH

-

Coupling reagent (e.g., HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

Kaiser test kit

-

Reaction vessel with a sintered glass frit

Procedure:

-

Resin Swelling:

-

Place the resin (e.g., 0.1 mmol scale) in the reaction vessel.

-

Add DMF (~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 3 minutes and drain.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL), followed by DMF (3 x 10 mL).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF (~2 mL).

-

Add DIEA (6 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

After the coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling should be repeated.

-

-

Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection and coupling cycle.

-

Detailed Methodology for Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tBu protecting groups.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation:

-

After the final Fmoc deprotection, wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

-

Preparation of Cleavage Cocktail:

-

In a well-ventilated fume hood, prepare the cleavage cocktail. A common mixture for peptides containing Thr(tBu) is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[4] For peptides with other sensitive residues, the scavenger composition may need to be adjusted. For instance, a cocktail of TFA/TIS/water (95:2.5:2.5 v/v) is often sufficient for peptides without highly sensitive residues.[5]

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Slowly add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

-

Peptide Isolation and Purification:

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow

References

A Technical Guide to H-Thr(tBu)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of O-tert-Butyl-L-threonine (H-Thr(tBu)-OH), a critical building block in modern peptide synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and peptide chemistry.

Core Chemical Properties and Structure

This compound, a derivative of the amino acid L-threonine, features a tert-butyl protecting group on its side-chain hydroxyl functionality. This protection prevents unwanted side reactions during peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).

Structural Information

The chemical structure of this compound is depicted below, along with its standard identifiers.

Chemical Structure:

-

IUPAC Name: (2S,3R)-2-amino-3-(tert-butoxy)butanoic acid

-

Common Names: O-tert-Butyl-L-threonine, this compound

Structural Identifiers:

-

SMILES: C--INVALID-LINK--O)N)OC(C)(C)C

-

InChI: InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m1/s1

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Units | Notes |

| CAS Number | 4378-13-6 | - | [1] |

| Molecular Formula | C₈H₁₇NO₃ | - | [1] |

| Molecular Weight | 175.23 | g/mol | [1] |

| Appearance | White to off-white solid/powder | - | |

| Melting Point | 244 - 247 | °C | |

| Boiling Point | 275 | °C | |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Chloroform. Reduced solubility in water. | - | |

| pKa | Data not readily available | - | The pKa values for the carboxylic acid and amine groups are not widely reported in standard chemical databases. |

Role in Peptide Synthesis

The tert-butyl ether linkage on the threonine side chain is stable to the basic conditions used for Fmoc group removal (typically piperidine in DMF) but is readily cleaved under the acidic conditions of the final peptide cleavage from the resin (e.g., trifluoroacetic acid). This orthogonality makes this compound, and more commonly its Nα-protected form Fmoc-Thr(tBu)-OH, an essential reagent in Fmoc-based SPPS.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical cycle of solid-phase peptide synthesis employing Fmoc-amino acids, including Fmoc-Thr(tBu)-OH.

Experimental Protocols

The following sections provide a detailed methodology for the key steps in solid-phase peptide synthesis involving Fmoc-Thr(tBu)-OH.

Materials

-

Fmoc-Rink Amide resin

-

Fmoc-Thr(tBu)-OH and other required Fmoc-amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Solid-phase peptide synthesis vessel

-

Shaker

Fmoc Deprotection Protocol

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the deprotection solution.

-

Add a fresh solution of 20% piperidine in DMF.

-

Agitate the mixture for an additional 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 minute).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

Coupling Protocol for Fmoc-Thr(tBu)-OH

-

In a separate vessel, dissolve 3 equivalents of Fmoc-Thr(tBu)-OH and 3 equivalents of HOBt in a minimal amount of DMF.

-

Add this solution to the deprotected peptide-resin.

-

Add 3 equivalents of DIC to the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Once the reaction is complete, drain the coupling solution.

-

Wash the peptide-resin thoroughly with DMF (3 x 1 minute) and DCM (3 x 1 minute) to remove excess reagents and by-products.

Cleavage and Side-Chain Deprotection

-

Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Logical Relationship of Protecting Groups in Fmoc-SPPS

The success of Fmoc-based solid-phase peptide synthesis relies on the orthogonal protecting group strategy, where the Nα-Fmoc group and the side-chain protecting groups (like the tert-butyl group on threonine) can be removed under different chemical conditions.

This guide provides a foundational understanding of this compound for its application in peptide synthesis. For specific applications, optimization of the described protocols may be necessary. Always refer to relevant safety data sheets before handling any chemical reagents.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the tert-Butyl Protecting Group in Amino Acid Synthesis

The synthesis of peptides and complex organic molecules relies heavily on the strategic use of protecting groups to temporarily mask reactive functional groups. Among these, the tert-butyl (tBu) group and its derivatives, such as the tert-butyloxycarbonyl (Boc) group, are cornerstones of modern synthetic chemistry, particularly in the assembly of amino acid chains.[1] This guide provides a comprehensive examination of the tert-butyl protecting group's chemistry, its application in major peptide synthesis strategies, and the critical parameters for its successful implementation.

The Chemistry of the tert-Butyl Protecting Group

The tert-butyl group is primarily used to protect carboxylic acids (as tert-butyl esters), hydroxyl groups (as tert-butyl ethers), thiol groups (as tert-butyl thioethers), and, most notably, the α-amino group of amino acids in the form of the Boc group.[2][3] Its utility stems from a unique combination of stability and controlled lability.

Key Characteristics:

-

Stability: The tBu and Boc groups are stable under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[1][4] This stability allows for selective manipulation of other functional groups in the molecule.

-

Acid Lability: The defining feature of the tert-butyl group is its susceptibility to removal (cleavage) under acidic conditions.[1][2] This is due to the mechanism of cleavage, which proceeds through the formation of a highly stable tertiary carbocation (the tert-butyl cation).[1][5]

Protection Mechanisms:

-

Nα-Boc Protection: The α-amino group of an amino acid is typically protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][6][7]

-

Side-Chain Protection: The carboxylic acid side chains of aspartic acid and glutamic acid are protected as tert-butyl esters[8]. The hydroxyl groups of serine, threonine, and tyrosine are protected as tert-butyl ethers[2][8]. The thiol group of cysteine is often protected as a tert-butyl thioether[8]. These protections are typically introduced using isobutylene or related reagents under acidic catalysis.

Deprotection Mechanism: Cleavage is achieved with moderately strong acids, most commonly trifluoroacetic acid (TFA).[1][9] The acid protonates the oxygen of the carbamate or ester, leading to the elimination of carbon dioxide and the formation of the stable tert-butyl cation, which is then typically scavenged.[1][5]

Role in Solid-Phase Peptide Synthesis (SPPS)

The tert-butyl group is integral to the two dominant strategies for SPPS: Boc/Bzl and Fmoc/tBu chemistry.

-

Boc/Bzl Strategy: In this classical approach, the tert-butyloxycarbonyl (Boc) group serves as the temporary protecting group for the Nα-terminus.[5][] It is removed at each cycle of amino acid addition using a moderate acid like TFA. The side-chain protecting groups are typically benzyl-based (Bzl) and are removed only at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF).[5][11]

-

Fmoc/tBu Strategy: This is the more modern and widely used orthogonal strategy.[3][5] Here, the roles are reversed. The Nα-terminus is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The tert-butyl group and its derivatives serve as the semi-permanent protecting groups for the amino acid side chains.[5][8] These tBu-based groups are stable to the basic conditions (e.g., piperidine) used for Fmoc removal at each cycle but are cleaved simultaneously with the peptide from the resin at the final step using a strong acid cocktail, typically based on TFA.[3][8]

The diagram below illustrates the orthogonal nature of the Fmoc/tBu strategy.

The Challenge of the tert-Butyl Cation: Side Reactions and Scavengers

The primary drawback of using tert-butyl protecting groups is the generation of the reactive tert-butyl cation during acid-mediated cleavage.[5] This cation is a potent electrophile that can irreversibly modify certain amino acid residues, leading to undesired side products.

Susceptible Residues:

-

Tryptophan (Trp): The indole ring is highly susceptible to alkylation by the tBu cation.

-

Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[12]

-

Cysteine (Cys): The free thiol can be S-tert-butylated.[13]

-

Tyrosine (Tyr): The activated aromatic ring can be alkylated, though this is less common than with Trp.

To prevent these side reactions, "scavengers" are included in the cleavage cocktail.[14] These are nucleophilic species designed to trap the tert-butyl cation more efficiently than the peptide's side chains.[4][14]

The workflow below illustrates the competing pathways during deprotection.

Data Presentation: Cleavage and Scavenging

The choice of cleavage cocktail is critical for maximizing peptide purity and yield. The composition depends on the specific amino acids present in the sequence.

Table 1: Common TFA Cleavage Cocktails for Fmoc/tBu SPPS

| Cocktail Component | Purpose | Typical Concentration (%) | Target Residues / Conditions |

| TFA | Cleavage Reagent | 80 - 95 | Main acid for removing tBu groups and cleaving from resin. |

| Triisopropylsilane (TIS) | Cation Scavenger | 1 - 5 | Reduces trityl (Trt) and other protecting groups; scavenges cations. |

| Water (H₂O) | Cation Scavenger | 2 - 5 | Hydrolyzes tBu cations, helps prevent Trp alkylation. |

| 1,2-Ethanedithiol (EDT) | Cation Scavenger | 1 - 3 | Highly effective scavenger, particularly for preventing Trp butylation.[14] |

| Thioanisole | Scavenger / Soft Acid | 2 - 5 | Assists in deprotection of Arginine (Pmc, Pbf) side chains.[14] |

| Dithiothreitol (DTT) | Reducing Agent | 1 - 2 | Reduces methionine sulfoxide, scavenges cations.[13] |

Table 2: Quantitative Analysis of Cysteine S-tert-Butylation Side Reaction [13]

| Cleavage Condition | Duration | Temperature | S-tBu Formation (%) | Notes |

| TFA/TIS/H₂O (95:2.5:2.5) | 1 hour | 25 °C | High | Standard condition, significant side reaction. |

| TFA/TIS/H₂O (95:2.5:2.5) | 30 min | 25 °C | 11.1% | Shorter duration reduces side reaction. |

| TFA/TIS/H₂O (95:2.5:2.5) | 30 min | 40 °C | Increased | Higher temperature favors the side reaction. |

| Two-step Cleavage* | 30 min + 150 min | 25 °C | Optimized (Low) | Initial mild cleavage followed by higher TFA concentration shows best results. |

*Two-step condition: Initial treatment with TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min, followed by addition of TFA to 80% for 150 min.[13]

Experimental Protocols

Protocol 1: Nα-Boc Protection of an Amino Acid

This protocol describes the general procedure for protecting the α-amino group of an amino acid using di-tert-butyl dicarbonate (Boc₂O).

-

Materials: Amino acid, Dioxane, Water, Sodium Hydroxide (1N), Di-tert-butyl dicarbonate (Boc₂O), Ethyl Acetate, Saturated Sodium Bicarbonate, Saturated Sodium Chloride, Anhydrous Magnesium Sulfate.

-

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add 1.1 equivalents of Boc₂O dropwise while maintaining the pH between 9.0 and 10.0 by the concurrent addition of 1N NaOH.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0-5 °C and acidify to pH 2-3 with a cold solution of 1N HCl or citric acid.

-

Extract the product into ethyl acetate (3x volumes).

-

Wash the combined organic layers with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.

-

Protocol 2: Final Cleavage and Deprotection in Fmoc/tBu SPPS (General)

This protocol outlines the cleavage of a peptide from the resin and the simultaneous removal of tert-butyl based side-chain protecting groups.

-

Materials: Peptide-resin, Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v), Cold Diethyl Ether.

-

Procedure:

-

Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

-

Add the cleavage cocktail (e.g., 2 mL) to the resin. Ensure the resin is fully wetted.

-

Stir or gently agitate the suspension at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small additional volume of fresh TFA and combine the filtrates.

-

Concentrate the TFA solution to a small volume using a stream of nitrogen or rotary evaporation (use caution).

-

Add the concentrated peptide solution dropwise to a centrifuge tube containing a 10-fold excess of cold diethyl ether with gentle vortexing.

-

A white precipitate (the peptide) should form.

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by HPLC.

-

The experimental workflow for cleavage and precipitation is visualized below.

Conclusion

The tert-butyl protecting group is an indispensable tool in amino acid and peptide synthesis due to its unique chemical properties. Its robustness under a variety of conditions, coupled with its clean, acid-labile removal, makes it central to both classical Boc and modern orthogonal Fmoc synthesis strategies. While the formation of the tert-butyl cation during deprotection presents a significant challenge, a thorough understanding of the underlying chemistry and the rational use of scavenger cocktails can effectively mitigate side reactions. For researchers and drug development professionals, mastering the application of tert-butyl protecting groups is essential for the efficient and high-fidelity synthesis of complex peptides and organic molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. biosynth.com [biosynth.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. peptide.com [peptide.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. peptide.com [peptide.com]

- 9. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tools.thermofisher.com [tools.thermofisher.com]

A Technical Guide to the Solubility of H-Thr(tBu)-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O-tert-butyl-L-threonine (H-Thr(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS) and drug development. Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, improving yield, and ensuring the purity of synthetic peptides. This document consolidates available solubility data, outlines experimental protocols for solubility determination, and contextualizes the importance of this compound in relevant biological pathways and synthetic workflows.

Introduction to this compound

This compound is a derivative of the essential amino acid L-threonine where the side-chain hydroxyl group is protected by a tert-butyl group. This protection prevents unwanted side reactions during peptide synthesis. The tert-butyl group imparts a significant degree of lipophilicity to the molecule, enhancing its solubility in a range of organic solvents compared to its unprotected counterpart. This characteristic is crucial for its application in SPPS, which is predominantly carried out in non-aqueous media.

Solubility of this compound in Organic Solvents

Precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from suppliers indicate its solubility profile. The following tables summarize the available information.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Readily soluble; typically exceeding 10 mg/mL. |

| Dimethylformamide (DMF) | Readily soluble; typically exceeding 10 mg/mL. |

| Dichloromethane (DCM) | Soluble. |

| Methanol | Soluble. |

| Chloroform | Soluble. |

| Ethyl Acetate | Soluble. |

| Acetone | Soluble. |

| Water | Significantly reduced compared to unprotected threonine. |

Table 2: Reported Quantitative Solubility Data for Similar Compounds

It is important to note that while specific data for this compound is scarce, data for analogous compounds can provide useful insights. For example, H-allo-Thr(tBu)-OH, a stereoisomer, has reported solubility values that may serve as a rough guide.

| Compound | Solvent | Solubility |

| H-allo-Thr(tBu)-OH | Water | 100 mg/mL (570.68 mM) |

| H-allo-Thr(tBu)-OH | DMSO | 4.55 mg/mL (25.97 mM) |

Note: The high solubility reported in water for the allo-isomer might be under specific conditions (e.g., with sonication) and may not directly translate to the L-threonine derivative.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent (e.g., DMF, DMSO, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a micropipette, ensuring no solid particles are transferred.

-

-

Quantification of Dissolved Solute:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standards into the HPLC and plotting peak area against concentration.

-

Dilute the supernatant sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Using UV-Vis Spectrophotometry (if the compound has a chromophore):

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare standard solutions and generate a Beer-Lambert Law calibration curve of absorbance versus concentration.

-

Dilute the supernatant and measure its absorbance at λmax.

-

Calculate the concentration from the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in units such as g/100 mL, mg/mL, or mol/L at the specified temperature.

-

Visualization of Relevant Workflows and Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound is a fundamental component in the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow. The following diagram illustrates the key steps in adding an amino acid to a growing peptide chain on a solid support.

Signaling Pathway in Drug Development

Threonine residues are key targets for phosphorylation by serine/threonine kinases, which are crucial components of many signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a well-studied example where threonine phosphorylation plays a critical role. Inhibitors of this pathway are a major focus of drug development.

Conclusion

While precise quantitative solubility data for this compound remains a gap in the readily accessible scientific literature, its qualitative solubility in common organic solvents used in peptide synthesis is well-established. The tert-butyl protecting group confers favorable solubility characteristics in solvents such as DMF and DMSO, facilitating its effective use in SPPS. The provided experimental protocol offers a reliable method for researchers to determine specific solubility values under their own laboratory conditions. A thorough understanding of both the solubility and the biological context of threonine-containing peptides is essential for the successful design and synthesis of novel therapeutics.

A Comprehensive Guide to Protecting Group Chemistry for Threonine in Drug Development and Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Threonine, a crucial amino acid with a secondary hydroxyl group, presents unique challenges and opportunities in peptide synthesis and the development of complex pharmaceuticals. The strategic use of protecting groups for its amine, carboxylic acid, and hydroxyl functionalities is paramount to achieving high yields, preventing side reactions, and ensuring the desired final product. This in-depth technical guide provides a core understanding of protecting group strategies for threonine, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their synthetic endeavors.

Core Concepts in Threonine Protection

The trifunctional nature of threonine necessitates a robust and orthogonal protecting group strategy, particularly in solid-phase peptide synthesis (SPPS).[1] Orthogonality ensures that each protecting group can be removed under specific conditions without affecting the others, allowing for precise control over the synthetic route.[2] The choice of protecting groups is largely dictated by the overall synthetic strategy, most commonly the Boc/Bzl or the milder Fmoc/tBu approach.[3][4]

Amine Protection

The α-amino group of threonine is typically protected with one of two mainstays in peptide chemistry:

-

tert-Butoxycarbonyl (Boc): This group is stable under a wide range of conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[3][5] The Boc group is a hallmark of the Boc/Bzl strategy in SPPS.[4]

-

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is the cornerstone of the more contemporary Fmoc/tBu strategy.[6] Its key advantage is its lability to mild basic conditions, typically a solution of piperidine in DMF, which allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups.[3][7]

Carboxylic Acid Protection

The carboxyl group of threonine is often protected as an ester to prevent its participation in undesired amide bond formation. Common ester protecting groups include:

-

Methyl and Ethyl Esters: These simple esters are generally stable but require relatively harsh saponification conditions for removal, which can be incompatible with sensitive peptides.

-

Benzyl (Bzl) Ester: A widely used protecting group, particularly in the Boc/Bzl strategy, as it can be cleaved by hydrogenolysis (H₂/Pd) or strong acids like HF.[8][9]

-

tert-Butyl (tBu) Ester: This ester is cleaved under the same acidic conditions as the Boc group (TFA), making it a suitable choice for the Fmoc/tBu strategy.[10]

Hydroxyl Group Protection

The secondary hydroxyl group in threonine's side chain is prone to side reactions, such as O-acylation, during peptide coupling.[11] Therefore, its protection is often essential for synthesizing longer or more complex peptides.[10] Key protecting groups for the threonine hydroxyl group include:

-

Benzyl (Bzl) ether: Used in Boc chemistry, it is removed by strong acid (HF) or hydrogenolysis.[10]

-

tert-Butyl (tBu) ether: The most common choice in Fmoc-based SPPS, as it is cleaved by the final TFA "cocktail" used to release the peptide from the resin.[10][12]

-

Trityl (Trt) ethers: These bulky ethers offer acid lability and can be selectively removed under milder acidic conditions than tBu ethers, which is beneficial for the synthesis of protected peptide fragments.[10]

-

Silyl ethers (TBDMS, TBDPS): These are robust protecting groups that are stable to a wide range of conditions but can be selectively removed with fluoride reagents like tetrabutylammonium fluoride (TBAF).[13][14] Their steric bulk can also influence the stereochemistry of adjacent reactions.[13]

-

Propargyloxycarbonyl (Poc): This group is stable to both acidic and basic conditions commonly employed in peptide synthesis and can be selectively removed under neutral conditions using tetrathiomolybdate, offering an additional layer of orthogonality.[15]

-

Tetrahydropyranyl (Thp): A useful protecting group for the hydroxyl side-chain of threonine, it is stable to most non-acidic reagents and is suitable for the Fmoc/tBu solid-phase peptide synthesis strategy.[16][17]

Quantitative Data on Protecting Groups for Threonine

The following tables summarize key quantitative data for commonly used protecting groups for threonine, providing a basis for comparison and selection.

Table 1: Amine Protecting Groups for Threonine

| Protecting Group | Reagent for Introduction | Typical Yield (%) | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >90 | 50% TFA in DCM |

| Fmoc | Fmoc-OSu or Fmoc-Cl | >90 | 20% Piperidine in DMF |

Table 2: Carboxylic Acid Protecting Groups for Threonine

| Protecting Group | Reagent for Introduction | Typical Yield (%) | Deprotection Conditions |

| Benzyl (Bzl) Ester | Benzyl alcohol, p-TsOH | >85 | H₂/Pd or HF |

| tert-Butyl (tBu) Ester | Isobutylene, H₂SO₄ | >90 | TFA |

Table 3: Hydroxyl Protecting Groups for Threonine

| Protecting Group | Reagent for Introduction | Typical Yield (%) | Deprotection Conditions |

| Benzyl (Bzl) ether | Benzyl bromide, NaH | >80 | H₂/Pd or HF |

| tert-Butyl (tBu) ether | Isobutylene, H₂SO₄ | >90 | TFA |

| Trityl (Trt) ether | Trityl chloride, Pyridine | >85 | Mild acid (e.g., 1% TFA in DCM) |

| TBDMS ether | TBDMS-Cl, Imidazole | >90 | TBAF in THF |

| Poc | Propargyl chloroformate | >85 | Benzyltriethylammonium tetrathiomolybdate |

| Thp | 3,4-Dihydro-2H-pyran, p-TsOH | >90 | Mild acid (e.g., dilute HCl) |

Experimental Protocols

Detailed methodologies for key protection and deprotection reactions are provided below.

Protocol 1: Boc Protection of Threonine (Amine Group)[13][18]

-

Dissolution: Dissolve L-threonine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Base Addition: Add sodium bicarbonate (2.5 eq).

-

Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Remove the dioxane under reduced pressure. Wash the aqueous layer with ethyl acetate.

-

Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate.

-

Drying and Concentration: Dry the organic layer over sodium sulfate and concentrate to yield the Boc-protected threonine.

Protocol 2: Fmoc Protection of Threonine (Amine Group)[7]

-

Dissolution: Dissolve D-Threonine (42.0 mmol) and Fmoc-succinamide (44.1 mmol) in a 2:1 v/v mixture of THF:saturated aqueous NaHCO₃ (100 mL).

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.

-

Dilution and pH Adjustment: Dilute the reaction with water (50 mL) and adjust the pH of the mixture to 9 with saturated aqueous NaHCO₃.

-

Extraction: Extract the mixture with diethyl ether (3 x 50 mL).

-

Acidification: Acidify the aqueous layer to pH 1 with 1 M HCl to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.

Protocol 3: TBDMS Protection of Threonine Hydroxyl Group[13]

-

Dissolution: Dissolve N-protected threonine (1.0 eq) in dry DMF.

-

Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at 0 °C.

-

Reaction: Stir the reaction at room temperature for 12-16 hours.

-

Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purification: Purify the product by column chromatography.

Protocol 4: Fmoc Deprotection in Solid-Phase Peptide Synthesis[6]

-

Resin Swelling: Swell the peptide-resin in DMF.

-

Initial Piperidine Treatment: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Mix for 3 minutes.

-

Main Piperidine Treatment: Drain the solution and add a fresh portion of 20% piperidine in DMF. Mix for 10-15 minutes.

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Visualizing Workflows in Threonine Protection

Graphical representations of experimental workflows and logical relationships can clarify complex synthetic strategies. The following diagrams were generated using Graphviz (DOT language).

References

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. biosynth.com [biosynth.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Benzyl Esters [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. Protective groups commonly used in the synthesis of amino acids from peptides - www.pharmasources.com [pharmasources.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to H-Thr(tBu)-OH: Discovery and Initial Applications

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial applications of O-tert-Butyl-L-threonine (this compound), a critical protected amino acid in peptide chemistry.

Introduction: The Need for Side-Chain Protection

The chemical synthesis of peptides, pioneered by Emil Fischer in the early 20th century, is a stepwise process involving the formation of amide (peptide) bonds between amino acids.[1] To ensure the correct sequence and prevent unwanted side reactions, it is essential to temporarily block reactive functional groups on the amino acid backbone (the α-amino group) and on the side chains.[2][3]

In the mid-20th century, the development of robust protecting group strategies revolutionized peptide synthesis. The two primary strategies that emerged were the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methods.[2][4] The Fmoc/tBu strategy, introduced in the late 1970s, offered the advantage of using a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups (like tert-butyl), providing a milder and orthogonal approach compared to the Boc/Bzl strategy which relies on graded acid lability.[5][6]

For trifunctional amino acids like threonine, which contains a hydroxyl (-OH) group in its side chain, protection is crucial to prevent O-acylation during peptide coupling steps.[3] The tert-butyl (tBu) ether was identified as an ideal protecting group for this purpose due to its stability to the basic conditions used for Fmoc removal and its clean cleavage under acidic conditions, typically with trifluoroacetic acid (TFA).[3][7]

Discovery and Pioneering Work in the 1960s

The introduction of the tert-butyl group for the protection of hydroxyl functions in amino acids dates back to the early 1960s. The foundational work was carried out by researchers exploring acid-labile protecting groups for use in solution-phase peptide synthesis.

Key contributions to the development and synthesis of O-tert-butyl protected hydroxy-amino acids, including threonine, were made by H. C. Beyerman and J. S. Bontekoe around 1962.[8][9] They established the t-butoxy group as a novel and effective hydroxyl-protecting group for peptide synthesis. Their work demonstrated that the acid-catalyzed addition of isobutene could form stable tert-butyl ethers on the side chains of amino acids like serine and threonine.

This development was crucial as it provided a protecting group that was stable to the conditions of peptide coupling and could be removed under acidic conditions without affecting the peptide backbone.

Synthesis of this compound

The synthesis of this compound generally involves the acid-catalyzed reaction of L-threonine with a source of tert-butyl cations, such as isobutene or tert-butyl acetate. Over the years, various methods have been developed to optimize yield and purity.

Quantitative Data on Synthesis Methods

Several methods for the synthesis of O-tert-butyl-L-threonine and its esters have been reported, with varying efficiencies. The choice of catalyst and butylation reagent significantly impacts the outcome.

| Method | Starting Materials | Catalyst | Reported Yield | Purity | Reference |

| One-Step Isobutene Reaction | L-Threonine, Isobutene | Concentrated Sulfuric Acid | 43.22% | N/A | [5] |

| Methyl tert-Butyl Ether Reaction | L-Threonine, Methyl tert-Butyl Ether | Concentrated Sulfuric Acid | 35% | N/A | [5] |

| Optimized Stepwise Reaction | L-Threonine, tert-Butyl Methyl Ether | ZSM-5 Supported Silicotungstic Acid | >80% | >99% | [5] |

Experimental Protocols

Below are representative modern protocols for the synthesis of O-tert-butyl-L-threonine derivatives.

Protocol 1: One-Step Synthesis of O-tert-Butyl-L-threonine tert-Butyl Ester

This protocol is based on the direct reaction of L-threonine with isobutene.[2]

Materials:

-

L-Threonine

-

1,4-Dioxane

-

Concentrated Sulfuric Acid (catalyst)

-

Isobutene gas

Procedure:

-

In a pressure-resistant reaction vessel, dissolve L-threonine in 1,4-dioxane.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Cool the mixture and introduce isobutene gas under pressure.

-

Seal the vessel and stir the reaction mixture at room temperature for 48-72 hours, monitoring the pressure.

-

After the reaction is complete, carefully vent the excess isobutene.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by chromatography or distillation.

Protocol 2: Stepwise Synthesis of Fmoc-Thr(tBu)-OH

This multi-step protocol involves the initial protection of the carboxyl and amino groups, followed by tert-butylation, and finally, Fmoc protection.[10]

Step A: Synthesis of Z-Thr-OMe

-

L-threonine is first converted to its methyl ester hydrochloride using thionyl chloride in methanol.

-

The resulting L-threonine methyl ester hydrochloride is reacted with benzyl chloroformate (Z-Cl) under basic conditions (e.g., sodium hydroxide) to yield Z-Thr-OMe (N-benzyloxycarbonyl-L-threonine methyl ester).

Step B: Synthesis of Z-Thr(tBu)-OMe

-

Dissolve Z-Thr-OMe in a suitable solvent such as dichloromethane.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Introduce isobutene gas and allow the reaction to proceed until completion to yield Z-Thr(tBu)-OMe.

Step C: Synthesis of this compound

-

The methyl ester of Z-Thr(tBu)-OMe is saponified using a base (e.g., NaOH) in an acetone/water mixture to yield Z-Thr(tBu)-OH.

-

The benzyloxycarbonyl (Z) group is removed by hydrogenation (e.g., using H₂ gas and a Palladium catalyst) in methanol to yield the final product, this compound.

Step D: Synthesis of Fmoc-Thr(tBu)-OH

-

This compound is reacted with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base to yield Fmoc-Thr(tBu)-OH.

Initial Applications: Solution-Phase Synthesis of Glucagon Fragments

One of the earliest and most significant applications of O-tert-butyl-threonine was in the solution-phase synthesis of peptide hormones. The research group of Wünsch and others successfully applied this new protecting group strategy to synthesize fragments of glucagon, a 29-amino acid pancreatic hormone.

Specifically, this compound was used in the synthesis of the C-terminal tetrapeptide sequence of glucagon: L-leucyl-L-methionyl-L-asparaginyl-O-t-butyl-L-threonine t-butyl ester.[11] This work demonstrated the practical utility of the tert-butyl group in a complex synthesis. It proved to be stable throughout the multiple coupling and deprotection steps required in solution-phase synthesis and could be cleanly removed at the final stage. This application was a critical proof-of-concept that paved the way for its broader adoption in peptide chemistry.

Modern Role in Solid-Phase Peptide Synthesis (SPPS)

While discovered in the context of solution-phase synthesis, this compound (typically in its Fmoc-protected form, Fmoc-Thr(tBu)-OH) became an indispensable reagent with the rise of Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc/tBu strategy.

In SPPS, the peptide is assembled step-by-step on an insoluble resin support. The use of Fmoc-Thr(tBu)-OH fits perfectly into this workflow:

-

Coupling: The Fmoc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain on the resin. The tBu group on the threonine side chain prevents any unwanted side reactions.

-

Fmoc Deprotection: The temporary Fmoc group is removed with a mild base (typically piperidine in DMF), exposing a new N-terminal amine for the next coupling cycle. The acid-stable tBu group remains intact.

-

Final Cleavage: After the entire peptide sequence is assembled, the peptide is cleaved from the resin using a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA). This final step simultaneously removes the tBu side-chain protecting group, yielding the native hydroxyl group on the threonine residue.

The robustness, stability, and clean deprotection of the tert-butyl ether have made this compound and its N-protected derivatives fundamental tools for the routine synthesis of peptides and proteins used in research, diagnostics, and therapeutics.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. CN103483212B - Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Solid-phase synthesis of crystalline glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of H-Thr(tBu)-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of O-tert-Butyl-L-threonine, commonly known as H-Thr(tBu)-OH. This amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), where the tert-butyl (tBu) group serves as a protecting group for the side-chain hydroxyl function of threonine. Understanding its physical properties is essential for its proper handling, storage, and application in synthetic workflows.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1][][3] The tert-butyl ether linkage on the side chain significantly increases its stability under basic conditions typical for Fmoc-based peptide synthesis, while remaining labile to strong acids for final deprotection.[4]

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystal | [1][][3] |

| Molecular Formula | C₈H₁₇NO₃ | [1][5] |

| Molecular Weight | 175.23 g/mol | [1][5] |

| Melting Point | 244-247 °C | [1][] |

| 260 °C (decomposition) | [3] | |

| CAS Number | 4378-13-6 | [1][][3][4][5] |

Solubility Profile

The lipophilic tert-butyl group imparts a distinct solubility profile to this compound compared to its parent amino acid, L-Threonine. It exhibits reduced aqueous solubility but enhanced solubility in a range of organic solvents commonly used in peptide synthesis and organic chemistry.

| Solvent | Solubility | Notes | Source(s) |

| Water | 100 mg/mL (for allo-diastereomer) | Requires sonication for dissolution. | [6] |

| DMSO | 4.55 mg/mL (for allo-diastereomer) | Requires sonication. Hygroscopic DMSO can impact solubility. | [6] |

| Various Organic Solvents | Soluble | Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4] |

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to keep the powder under cold and dry conditions. Some suppliers also recommend storage under an inert nitrogen atmosphere to prevent potential degradation.[5]

| Condition | Duration | Temperature | Source(s) |

| Powder | 3 years | -20°C | [6] |

| 2 years | 4°C | [6] | |

| In Solvent | 6 months | -80°C | [6] |

| 1 month | -20°C | [6] |

Experimental Protocols

The characterization of this compound powder relies on several standard analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Melting Point Determination

The melting point is a critical indicator of purity. It is determined as a range, from the temperature at which the first droplet of liquid appears to the temperature at which the sample is completely liquefied.

-

Sample Preparation: A small amount of the dry this compound powder is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.[7] The tube is tapped gently to ensure dense packing.[7]

-

Instrumentation: A calibrated digital melting point apparatus (e.g., Mel-Temp or similar) is used.[7]

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

For an unknown sample, a rapid heating ramp (10-20 °C/min) is used to find an approximate melting range.[8]

-

The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20 °C below the approximate melting point.[7]

-

The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.[7][8]

-

The temperature at the first sign of melting (sintering, formation of a liquid droplet) and the temperature when the last solid crystal melts are recorded as the melting range.[7]

-

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing precise data on thermal transitions like melting and decomposition.

-

Sample Preparation: Approximately 5-10 mg of the this compound powder is weighed accurately into a DSC pan, typically made of aluminum. The powder should be spread evenly to ensure good thermal contact.[9] The pan is then sealed with a lid.[10]

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used. An empty, sealed pan serves as the reference.

-

Measurement:

-

The sample and reference pans are placed in the DSC cell.

-

An inert purge gas (e.g., nitrogen) is applied to the cell.

-

A temperature program is initiated. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from 25 °C to 300 °C).[11][12]

-

The instrument records the differential heat flow between the sample and the reference.

-

-

Data Analysis: The resulting thermogram is analyzed. An endothermic peak indicates melting, and the peak's onset temperature is often reported as the melting point, while the area under the peak corresponds to the enthalpy of fusion.[9]

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers.

-

Sample Preparation: A small amount of this compound powder is mixed with dry potassium bromide (KBr) and ground to a fine, homogenous powder. This mixture is then pressed into a thin, transparent pellet. Alternatively, for an Attenuated Total Reflectance (ATR) setup, the powder is simply placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Measurement:

-

A background spectrum (of air or the empty ATR crystal) is collected.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to specific molecular vibrations. For this compound, characteristic peaks would include O-H stretching (from the carboxylic acid), N-H stretching (amine), C=O stretching (carbonyl), and C-O stretching (ether linkage of the tBu group).[13]

Protocol 4: Powder X-Ray Diffraction (PXRD)

PXRD is a non-destructive technique used to analyze the crystalline structure of a solid material. It provides information on the phase purity and crystallinity of the powder.

-

Sample Preparation: A sufficient amount of this compound powder (typically a few milligrams to ~200 mg) is placed onto a sample holder.[14] The surface of the powder is flattened, often with a glass slide, to be flush with the holder's surface, which is critical for accurate peak positioning.[14]

-

Instrumentation: A powder X-ray diffractometer equipped with a specific X-ray source (e.g., Cu Kα).

-

Measurement:

-

The sample holder is mounted in the diffractometer.

-

The sample is irradiated with X-rays over a range of 2θ angles.

-

The detector records the intensity of the diffracted X-rays at each angle.

-

-

Data Analysis: The output is a diffractogram, a plot of diffraction intensity versus the 2θ angle. The positions and intensities of the diffraction peaks form a unique "fingerprint" for the crystalline solid, which can be used to identify the material and assess its crystalline purity.[14][15]

Visualizations

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a fine chemical powder such as this compound.

Caption: Logical workflow for the physical characterization of this compound powder.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is used in its Nα-Fmoc protected form, Fmoc-Thr(tBu)-OH, during SPPS. The diagram below shows a simplified cycle of its incorporation into a growing peptide chain.

Caption: Simplified cycle of incorporating Fmoc-Thr(tBu)-OH in peptide synthesis.

References

- 1. L-threonine, o-(1,1-dimethylethyl)- | CAS 4378-13-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. O-tert-Butyl-L-threonine 4378-13-6 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 4378-13-6 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. web.williams.edu [web.williams.edu]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. tainstruments.com [tainstruments.com]

- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 13. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 14. mcgill.ca [mcgill.ca]

- 15. researchgate.net [researchgate.net]

H-Thr(tBu)-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of H-Thr(tBu)-OH, a crucial amino acid derivative in synthetic chemistry.

Core Molecular Data

This compound, also known as O-tert-Butyl-L-threonine, is a protected form of the amino acid L-threonine. The tert-butyl (tBu) protecting group on the hydroxyl function of the side chain prevents unwanted reactions during chemical synthesis, particularly in the assembly of peptides.

| Property | Value | Source |

| Molecular Formula | C8H17NO3 | [1][2] |

| Molecular Weight | 175.23 g/mol | [1][3][4] |

| CAS Number | 4378-13-6 | [2][3] |

| Appearance | White to off-white solid | [3] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound itself is the unprotected amino acid, but its N-terminally protected form, most commonly Fmoc-Thr(tBu)-OH, is a fundamental building block in modern solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy.[5][6] This method is favored for its mild reaction conditions.

Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis

The following diagram illustrates the iterative cycle of incorporating an amino acid like Fmoc-Thr(tBu)-OH into a growing peptide chain on a solid support.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocol: A Representative Example

While specific protocols vary based on the peptide sequence and scale, a general manual procedure for a single coupling cycle in Fmoc-SPPS is outlined below. This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a pre-loaded resin.

-

Resin Swelling: The solid support resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), within a reaction vessel.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.[7][8] This exposes a free amine group for the next coupling step.

-

Washing: The resin is thoroughly washed with DMF to completely remove the piperidine and the cleaved Fmoc-adduct.

-

Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH) is pre-activated in a separate vessel. This is commonly achieved using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in DMF. This activated solution is then added to the resin. The mixture is agitated to allow the coupling reaction to proceed to completion, forming a new peptide bond.

-

Washing: Following the coupling reaction, the resin is washed again with DMF to remove any unreacted amino acid and coupling reagents.

This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, the peptide is cleaved from the resin support. This is typically accomplished using a strong acid cocktail, such as a mixture containing trifluoroacetic acid (TFA). This final step also removes the acid-labile side-chain protecting groups, including the tert-butyl group from the threonine residue. The crude peptide is then precipitated, purified (commonly by high-performance liquid chromatography - HPLC), and characterized.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rsc.org [rsc.org]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

An In-Depth Technical Guide to the Utilization of H-Thr(tBu)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) in solid-phase peptide synthesis (SPPS). It is designed to serve as a technical resource for researchers and professionals involved in the chemical synthesis of peptides.

Core Principles of H-Thr(tBu)-OH in Fmoc-SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the stepwise assembly of amino acids on a solid support.[1] The most prevalent strategy, Fmoc/tBu chemistry, relies on an orthogonal protection scheme where the N-terminal α-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups, such as the tert-butyl (tBu) group.[2][3][4]

This compound is the derivative of threonine utilized in this strategy. The hydroxyl group on the threonine side chain is protected as a tert-butyl ether. This protection is crucial to prevent undesirable side reactions at the hydroxyl group during the coupling and deprotection cycles of SPPS.[5] The tBu group is stable to the basic conditions (typically 20% piperidine in DMF) used for Fmoc group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[2][6] This orthogonality is fundamental to the success of the Fmoc/tBu strategy.[7]

The general workflow of incorporating a Thr(tBu) residue into a growing peptide chain is depicted below.

References

- 1. kilobio.com [kilobio.com]

- 2. academic.oup.com [academic.oup.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of H-Thr(tBu)-OH in Advancing Proteomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of proteomics, the chemical synthesis of peptides is a cornerstone technology, enabling the exploration of protein function, signaling pathways, and the development of novel therapeutics. Among the repertoire of modified amino acids available for solid-phase peptide synthesis (SPPS), H-Thr(tBu)-OH, and more specifically its N-α-Fmoc protected form, Fmoc-Thr(tBu)-OH, emerges as a critical building block. The tert-butyl (tBu) protecting group on the threonine side-chain hydroxyl moiety provides essential stability and prevents unwanted side reactions during peptide elongation. This technical guide delves into the core principles of utilizing Fmoc-Thr(tBu)-OH in proteomics research, offering detailed experimental protocols, quantitative data on its performance, and insights into its application in the study of post-translational modifications and drug discovery.

Introduction: The Significance of Threonine and its Protection in Peptide Synthesis

Threonine, a polar amino acid with a secondary hydroxyl group, is a frequent site of post-translational modifications (PTMs), most notably phosphorylation. These modifications are pivotal in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Consequently, the ability to synthesize peptides containing threonine, and its phosphorylated counterpart, is indispensable for dissecting these biological mechanisms.

During solid-phase peptide synthesis (SPPS), the hydroxyl group of threonine is reactive and can lead to side reactions, such as O-acylation, during the coupling of subsequent amino acids. To circumvent this, a protecting group is employed. The tert-butyl (tBu) group is a widely used protecting group for the threonine side chain due to its stability under the basic conditions required for Fmoc group removal and its facile cleavage under strongly acidic conditions, typically with trifluoroacetic acid (TFA), at the final step of peptide synthesis. This orthogonality is a key feature of the Fmoc/tBu strategy in SPPS.

Core Application: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Thr(tBu)-OH

The incorporation of Fmoc-Thr(tBu)-OH into a growing peptide chain follows the standard Fmoc/tBu SPPS workflow. This process involves the sequential addition of N-α-Fmoc protected amino acids to a solid support (resin).

Quantitative Data on Coupling Efficiency

The efficiency of coupling Fmoc-Thr(tBu)-OH can be influenced by the choice of coupling reagent and the specific peptide sequence, particularly the preceding amino acid residue. Due to the steric hindrance from the β-carbon and the tBu protecting group, more potent activating reagents are often preferred. The following table summarizes representative coupling efficiencies for commonly used reagents.

| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Representative Efficiency (%) | Notes |

| HBTU/HOBt/DIEA | Aminium/Uronium Salt | 30-60 | 98 - 99.5 | Fast and efficient; widely used.[1] |

| HATU/HOAt/DIEA | Aminium/Uronium Salt | 20-45 | > 99.5 | Highly reactive, excellent for sterically hindered couplings with low racemization.[1] |

| DIC/HOBt | Carbodiimide | 60-120 | 95 - 98 | Cost-effective, with a lower risk of guanidinylation compared to uronium salts.[1] |

| PyBOP/DIEA | Phosphonium Salt | 30-60 | 98 - 99 | Efficient with no risk of guanidinylation.[1] |

Note: The presented efficiencies are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Detailed Experimental Protocol: Incorporation of Fmoc-Thr(tBu)-OH

This protocol outlines the manual solid-phase synthesis of a model peptide containing a Thr(tBu) residue.

Materials:

-

Rink Amide MBHA resin (0.5 mmol/g loading)

-

Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if the sequence contains Trp or Cys)

-

Water (HPLC grade)

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling (for Fmoc-Thr(tBu)-OH):

-

In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate at room temperature for 2-4 hours.

-

To monitor the completion of the coupling, perform a Kaiser test on a few beads. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains Trp or Cys, add DTT (2.5% w/v).

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Applications in Proteomics Research

The ability to synthesize peptides with precisely placed threonine residues is fundamental to several areas of proteomics research.

Study of Post-Translational Modifications: Phosphorylation

Synthetic peptides containing threonine are invaluable tools for studying protein phosphorylation. They can be used as:

-

Substrates in Kinase Assays: To characterize the activity and specificity of protein kinases.

-